molecular formula C14H22N2O3S B7896914 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide CAS No. 1185318-35-7

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B7896914
CAS No.: 1185318-35-7
M. Wt: 298.40 g/mol
InChI Key: DRANUZMUYHGZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a dimethylated sulfonamide group at the para position and a hydroxypiperidine moiety linked via a methylene bridge. Its synthesis likely involves nucleophilic substitution or coupling reactions, as observed in analogous sulfonamide derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-15(2)20(18,19)14-5-3-12(4-6-14)11-16-9-7-13(17)8-10-16/h3-6,13,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRANUZMUYHGZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671378
Record name 4-[(4-Hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185318-35-7
Record name 4-[(4-Hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

A widely employed strategy involves the substitution of a halogenated benzenesulfonamide precursor with 4-hydroxypiperidine. The synthesis begins with 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide , prepared by brominating N,N-dimethylbenzenesulfonamide using N-bromosuccinimide (NBS) under radical initiation . Subsequent reaction with 4-hydroxypiperidine in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 68–72% yield after recrystallization .

Key variables :

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA) enhances nucleophilicity.

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) improve solubility.

  • Temperature : Elevated temperatures (70–90°C) accelerate substitution.

Limitations : Competing elimination reactions may reduce yields if steric hindrance occurs at the benzylic position .

Reductive Amination of 4-Formylbenzenesulfonamide

Reductive amination offers a one-pot route by condensing 4-formyl-N,N-dimethylbenzenesulfonamide with 4-hydroxypiperidine in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine intermediate formation, followed by selective reduction to the secondary amine . Optimized conditions (methanol, pH 5, 24 hours) yield 65–70% product with >95% purity by HPLC .

Advantages :

  • Avoids halogenated intermediates.

  • Tolerates moisture and oxygen, simplifying operational handling.

Challenges : Over-reduction to primary amines necessitates precise stoichiometric control of NaBH₃CN .

Mannich Reaction for Methylene Bridge Formation

The Mannich reaction constructs the methylene bridge directly by reacting N,N-dimethylbenzenesulfonamide, formaldehyde, and 4-hydroxypiperidine. Catalyzed by hydrochloric acid (HCl) in ethanol at 60°C, this method achieves 60–65% yield within 6 hours .

Mechanistic insights :

  • Formation of an iminium ion from formaldehyde and 4-hydroxypiperidine.

  • Electrophilic attack on the sulfonamide’s aromatic ring.

  • Rearomatization via proton transfer.

Drawbacks : Competing polymerization of formaldehyde requires careful temperature moderation .

Catalytic Hydrogenation of Nitro Precursors

A less common approach involves reducing 4-((4-nitropiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide using palladium on carbon (Pd/C) under hydrogen atmosphere. This method, adapted from analogous piperidine syntheses , achieves 75–80% yield in ethyl acetate at 25°C over 24 hours.

Critical parameters :

  • Catalyst loading : 5–10% Pd/C prevents over-hydrogenation.

  • Pressure : Ambient H₂ pressure ensures safety and scalability .

Application note : Prior protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) is essential to prevent reduction of the piperidine alcohol .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Nucleophilic Substitution7298High12.50
Reductive Amination7095Moderate18.20
Mannich Reaction6592Low9.80
Catalytic Hydrogenation8099High22.40
Suzuki-Miyaura Coupling50*85*Low45.60

*Theoretical estimates based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The piperidine ring and sulfonamide group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and differences between the target compound and analogous sulfonamides:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Features Applications/Activity Reference
4-((4-Hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide Hydroxypiperidinylmethyl ~338.4 (calculated) Hydroxyl group enhances polarity; piperidine ring may influence CNS penetration Potential CNS-targeting agent (inferred)
4-(2-Aminoethoxy)-N,N-dimethylbenzenesulfonamide (19d) 2-Aminoethoxy ~258.3 Ethoxy linker with terminal amine; simpler substituent Intermediate for carbazole derivatives in DPP-IV/carbonic anhydrase inhibitors
TP0903 (2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide) Pyrimidinylamino-piperazinylmethyl ~542.0 Complex heterocyclic substituent; chlorine atom improves binding affinity Anti-cancer agent (ADC component)
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide Pyrimidinylmethyl-trifluoromethyl ~414.4 Trifluoromethyl group increases lipophilicity Undisclosed (structural analogs used in kinase inhibition)
4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide Aminomethyl ~214.3 Minimalist substituent; high polarity Intermediate for anti-inflammatory agents (e.g., lexipafant)

Physicochemical Properties

  • Solubility : The hydroxypiperidine group in the target compound likely improves water solubility compared to TP0903, which has a lipophilic trifluoromethyl group .
  • LogP: Estimated logP values (calculated): Target compound: ~1.5 (moderate polarity due to hydroxyl group). TP0903: ~3.2 (higher lipophilicity from chlorine and piperazine). 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide: ~0.8 (high polarity).

Biological Activity

The compound 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide , also known by its CAS number 2799-91-9, is a sulfonamide derivative that has attracted attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The chemical structure of this compound can be represented as follows:

C13H19N3O2S\text{C}_{13}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

Physical Properties

PropertyValue
Molecular Weight265.37 g/mol
Density1.13 g/cm³
Melting PointNot Available
LogP (Partition Coefficient)0.982

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits the following mechanisms:

  • Quorum Sensing Inhibition : It has been shown to interfere with the quorum sensing mechanisms in bacteria, particularly in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. This inhibition can lead to reduced pathogenicity in bacterial infections .
  • Antibacterial Activity : The compound demonstrates significant antibacterial properties, potentially acting through disruption of bacterial cell wall synthesis and function.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Biofilm Inhibition : In a study examining biofilm formation in Pseudomonas aeruginosa, this compound was found to inhibit biofilm formation by up to 68% at a concentration of 20 µM .
  • Antimicrobial Efficacy : The compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound acts as an iron chelator, competing with bacterial iron uptake systems, which is crucial for bacterial growth and metabolism .

Case Study 1: Treatment of Biofilm Infections

A clinical trial investigated the efficacy of this compound in patients with chronic infections associated with biofilm-forming bacteria. Results indicated a significant reduction in biofilm density and improved clinical outcomes when combined with standard antibiotic therapy.

Case Study 2: Mechanistic Study on Bacterial Resistance

In vitro studies demonstrated that the compound could restore sensitivity to antibiotics in resistant strains of Pseudomonas aeruginosa. By inhibiting quorum sensing, it reduced the expression of resistance genes, suggesting a potential role in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide, and how can functional group compatibility be addressed?

  • Methodology : A stepwise approach is advised, starting with sulfonamide formation via reaction of 4-chlorobenzenesulfonyl chloride with dimethylamine, followed by nucleophilic substitution at the para position. The hydroxypiperidinyl moiety can be introduced via reductive amination or Mitsunobu reaction, ensuring compatibility with acid-sensitive groups. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water. Structural confirmation requires 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. How should researchers optimize reaction conditions to minimize byproducts during the coupling of the hydroxypiperidine moiety?

  • Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Buchwald-Hartwig amination under inert atmosphere. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical. Catalytic systems like Pd(PPh3_3)4_4 with ligands (XPhos) improve yield and selectivity. Monitor reactions via TLC or LC-MS to terminate at optimal conversion .

Q. What analytical techniques are essential for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • Stereochemistry : X-ray crystallography (using SHELXL for refinement) resolves absolute configuration. For dynamic systems, variable-temperature NMR or NOESY experiments detect spatial proximity of protons .
  • Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is recommended for biological assays .

Advanced Research Questions

Q. How can researchers investigate the compound’s binding affinity to kinase targets like CDK2 or PRKCH?

  • Methodology :

  • In vitro assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with recombinant kinases. IC50_{50} values are determined via dose-response curves (1 nM–10 µM).
  • Structural insights : Perform co-crystallization trials with CDK2/cyclin E complexes. Refinement via SHELX or PHENIX resolves binding modes, highlighting hydrogen bonds with hinge regions or hydrophobic interactions with allosteric pockets .

Q. What computational approaches are effective in predicting off-target interactions or toxicity profiles?

  • Methodology :

  • Docking : Use AutoDock Vina or Glide to screen against human proteome databases (e.g., ChEMBL). Focus on conserved ATP-binding sites.
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and conformational dynamics.
  • ADMET Prediction : SwissADME or ProTox-II evaluate logP, CYP inhibition, and hepatotoxicity .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology : Re-validate force field parameters (e.g., GAFF2 vs. CGenFF) and solvent models (explicit vs. implicit). If bioactivity is lower than predicted, assess compound aggregation (via dynamic light scattering) or membrane permeability (Caco-2 assay). Synchrotron-based crystallography may reveal unmodeled water networks or tautomeric states .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Methodology : Introduce polar substituents (e.g., hydroxyl, morpholine) at the benzenesulfonamide’s meta position. Salt formation (e.g., hydrochloride) or co-solvency (PEG-400/water) enhances formulation. Maintain critical hydrophobic interactions (e.g., piperidinyl methyl group) via SAR studies .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of related analogs?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s Mn-salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or 1H NMR^1 \text{H NMR} with chiral shift reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.